molecular formula C5H4F6I2 B14677014 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane CAS No. 33619-80-6

2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane

Cat. No.: B14677014
CAS No.: 33619-80-6
M. Wt: 431.88 g/mol
InChI Key: PBKHWENQPZMMMA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane (CAS RN: 33619-80-6) is a chemical compound categorized as a PFAS substance . It serves as a valuable intermediate in organic synthesis and materials science research. The compound features a fluorinated carbon chain terminated with reactive iodine atoms, making it a versatile building block for constructing more complex fluorinated molecules, such as polymers or ligands . Available hazard assessments indicate that data is insufficient to classify it for several toxicity endpoints, including carcinogenicity, mutagenicity, and repeated dose systemic toxicity . Researchers are encouraged to handle this material with care, using appropriate personal protective equipment. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

33619-80-6

Molecular Formula

C5H4F6I2

Molecular Weight

431.88 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-1,5-diiodopentane

InChI

InChI=1S/C5H4F6I2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2H2

InChI Key

PBKHWENQPZMMMA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(CI)(F)F)(F)F)(F)F)I

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves substituting hydrogen atoms on a 1,5-diiodopentane precursor with fluorine at positions 2, 3, and 4. The reaction typically employs gaseous fluorine (F₂) or fluorine-donor agents like sulfur tetrafluoride (SF₄) in the presence of a catalyst:

$$
\text{1,5-Diiodopentane} + 6 \, \text{F}_2 \xrightarrow{\text{catalyst}} \text{this compound} + 6 \, \text{HF}
$$

Catalytic Systems

  • Metal Fluoride Catalysts : Antimony pentafluoride (SbF₅) or cesium fluoride (CsF) facilitate electrophilic fluorination by stabilizing intermediate carbocations.
  • Solvent Selection : Reactions are conducted in polar aprotic solvents (e.g., acetonitrile or dichloromethane) to enhance fluoride ion mobility.

Industrial-Scale Optimization

Patents describe continuous-flow reactors for this process, which improve yield (75–85%) and reduce byproduct formation. Key parameters include:

  • Temperature: 80–120°C
  • Pressure: 3–5 atm
  • Residence time: 30–60 minutes.

Iodination of Hexafluoropentane Derivatives

Precursor Synthesis

Hexafluoropentane derivatives, such as 1,5-dichloro-2,2,3,3,4,4-hexafluoropentane, serve as starting materials. Iodination replaces terminal chlorides with iodine via nucleophilic substitution:

$$
\text{1,5-Dichloro-2,2,3,3,4,4-hexafluoropentane} + 2 \, \text{NaI} \rightarrow \text{this compound} + 2 \, \text{NaCl}
$$

Reaction Conditions

  • Solvent : Acetone or dimethylformamide (DMF) enhances iodide nucleophilicity.
  • Temperature : 50–70°C avoids decomposition of the hexafluoropentane backbone.
  • Yield : 60–70%, with residual chloride impurities removed via fractional distillation.

Alternative Routes: Radical-Mediated Halogen Exchange

Recent patents propose radical-initiated halogen exchange using ultraviolet (UV) light or peroxides. For example, perfluoroalkyl iodides (e.g., CF₃I) may undergo chain extension via telomerization, though this method remains experimental for pentane-length compounds.

Comparative Analysis of Methods

Parameter Direct Fluorination Iodination of Precursor Radical Halogen Exchange
Starting Material 1,5-Diiodopentane 1,5-Dichloro-hexafluoropentane Perfluoroalkyl iodides
Yield (%) 75–85 60–70 30–50 (hypothetical)
Byproducts HF, minor isomers NaCl, residual chloride Unreacted telomers
Scalability Industrial Pilot-scale Laboratory-scale
Cost Efficiency Moderate High Low

Challenges and Optimization Strategies

Byproduct Management

  • HF Neutralization : Calcium oxide (CaO) scrubbers neutralize gaseous HF in direct fluorination.
  • Iodine Recovery : Spent NaI is regenerated via electrolysis in iodination routes.

Purity Enhancement

  • Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates the product with >98% purity.
  • Chromatography : Preparative HPLC resolves structural isomers in small-scale syntheses.

Industrial Production Insights

Large-scale manufacturing prioritizes direct fluorination due to its higher yield and compatibility with continuous-flow systems. A patented reactor design (EP3604349B1) achieves 85% yield by maintaining precise temperature gradients and in-line HF removal.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of hexafluoropentane derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various hexafluoropentane derivatives, such as hexafluoropentanol, hexafluoropentylamine, and hexafluoropentanoic acid.

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane involves its interaction with various molecular targets and pathways. The fluorine atoms contribute to the compound’s high electronegativity and chemical stability, while the iodine atoms provide sites for further functionalization. These properties enable the compound to participate in a wide range of chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

1,5-Diiodopentane (CAS 628-77-3)

Properties:

  • A clear, odorless liquid with molecular weight 323.94 g/mol .
  • Solubility : Insoluble in water; miscible with organic solvents like THF and DCM .
  • Applications : Used as a precursor for C₅-metallocycles in catalysis (e.g., on Ni surfaces) and in organic synthesis (e.g., prodrug preparation) .

Key Differences :

  • Fluorination : The absence of fluorine in 1,5-diiodopentane reduces its thermal stability and electronegativity compared to the hexafluoro derivative.
  • Reactivity : 1,5-Diiodopentane undergoes decomposition on Ni(100) at ~175–340 K to yield cyclopentene and cyclopentane , whereas fluorination in the hexafluoro analog likely suppresses such decomposition pathways.

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)

Structure : C₅H₆F₆O₂ (terminal hydroxyl groups instead of iodides).
Properties :

  • Molecular weight : 212.09 g/mol; a solid with high solubility in water and organic solvents .
  • Applications :
    • Precursor for fluorinated polymers (e.g., polyfluorosiloxanes) and antiviral agents (acyclonucleoside phosphoramidates) .
    • Solvent for macromolecules (proteins, nucleic acids) due to dual solubility .

Key Differences :

  • Functional Groups : The diol’s hydroxyl groups enable esterification and polymerization, while the diiodoalkane’s iodides favor cross-coupling or elimination reactions.
  • Thermal Stability: Hexafluoro-1,5-pentanediol exhibits higher thermal stability (decomposition >200°C) compared to non-fluorinated diols, but the diiodo derivative’s stability remains unquantified in literature .

Other Fluorinated Alkanes

  • 2,2,3,3-Tetrafluorobutane-1,4-diol and 2,2,3,3,4,4-Hexafluoropentane-1,5-diol ():
    • Used in synthesizing phosphazene derivatives for flame-retardant materials.
    • Fluorination improves thermal stability (TGA data shows decomposition >250°C) .

Comparative Data Table

Property 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane 1,5-Diiodopentane 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
CAS No. 33619-80-6 628-77-3 376-90-9
Molecular Formula C₅H₄F₆I₂ C₅H₁₀I₂ C₅H₆F₆O₂
Molecular Weight 449.89 g/mol 323.94 g/mol 212.09 g/mol
Functional Groups Iodides (C1, C5) Iodides (C1, C5) Hydroxyls (C1, C5)
Solubility Likely organic solvents Organic solvents Water and organics
Key Applications Organofluorine synthesis (hypothesized) Metallocycles, prodrugs Polymers, antivirals

Research Findings and Gaps

  • Synthetic Routes : While 1,5-diiodopentane is synthesized via iodination of 1,5-pentanediol , the hexafluoro-diiodo derivative’s synthesis remains undocumented in literature. Industrial sources suggest its availability via fluorination of diiodopentane .
  • Thermal Behavior: Fluorinated diols (e.g., 376-90-9) show enhanced thermal resistance compared to non-fluorinated analogs , but data on the diiodo derivative’s stability is lacking.
  • Biological Activity : Fluorinated diols are incorporated into antiviral agents targeting HIV and HBV , whereas the diiodo compound’s bioactivity is unexplored.

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